N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide
Description
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a benzylthio group at the 5-position and a 2-chlorobenzamide moiety at the 2-position. This compound has been investigated primarily for its anticancer properties, particularly as a dual inhibitor of abl and src tyrosine kinases, which are critical in cancer cell proliferation and survival .
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS2/c17-13-9-5-4-8-12(13)14(21)18-15-19-20-16(23-15)22-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFQAUITCWORHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-(benzylthio)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzylthio group in N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amine or alcohol derivatives.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide is used as a building block in the synthesis of more complex molecules
Biology: The compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further drug development .
Medicine: Due to its biological activities, this compound is being investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the materials science field, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide involves its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes or proteins that are essential for the survival and proliferation of bacteria or cancer cells. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis or repair mechanisms .
Comparison with Similar Compounds
Structural and Physical Properties
The structural and physical properties of the target compound and its analogs are summarized in Table 1.
Table 1. Comparison of Structural Features and Physical Properties
- Substituent Effects: The benzylthio group is a common feature in many analogs (e.g., 5h, 5j, 6b). Replacing benzylthio with 4-chlorobenzylthio (as in 5j) increases molecular weight and may enhance halogen bonding interactions . The 2-chlorobenzamide group in the target compound differs from phenoxyacetamide (5h, 5j) or trifluoromethylphenylacetamide () substituents, which could alter electronic properties and target selectivity .
Physical Properties :
- Melting points for benzylthio-containing analogs range from 133–162°C, suggesting moderate crystallinity. The target compound’s melting point is unreported but likely falls within this range.
- Yields for benzylthio derivatives (e.g., 88% for 5h) are generally higher than those with ethylthio or methylthio groups, indicating synthetic efficiency for benzylthio-substituted thiadiazoles .
Biological Activity
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with 5-benzylthio-1,3,4-thiadiazole in the presence of suitable bases or solvents. The reaction conditions often include anhydrous environments to prevent hydrolysis and ensure higher yields.
Anticancer Activity
This compound has been tested against various cancer cell lines. The following table summarizes its cytotoxic effects based on IC50 values:
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.28 | |
| A549 (Lung Cancer) | 0.52 | |
| SK-MEL-2 (Melanoma) | 4.27 |
The compound exhibited significant cytotoxicity against MCF-7 and A549 cell lines, indicating its potential as an anticancer agent. The structure-activity relationship studies suggest that modifications on the thiadiazole ring significantly influence its biological activity.
The proposed mechanism by which this compound exerts its anticancer effects includes:
- Inhibition of Tubulin Polymerization : Docking studies have indicated that this compound interacts with tubulin, disrupting microtubule formation which is critical for cell division .
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
-
MCF-7 Cell Line Study
A study conducted by Aliabadi et al. demonstrated that this compound effectively inhibited the proliferation of MCF-7 cells with an IC50 value of 0.28 µg/mL . The study also highlighted the compound's ability to induce reactive oxygen species (ROS), contributing to oxidative stress in cancer cells. -
A549 Cell Line Evaluation
In another evaluation focusing on lung cancer cells (A549), the compound showed an IC50 value of 0.52 µg/mL . The results indicated that it could be a promising candidate for further development as a therapeutic agent against lung cancer.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Thiadiazole Ring : Variations in substituents at the C-5 position of the thiadiazole significantly affect cytotoxicity.
- Chlorine Substitution : The presence of chlorine at the benzamide position enhances lipophilicity and cellular uptake.
Q & A
Q. Analytical Validation :
- Purity : Thin-layer chromatography (TLC) monitors reaction progress .
- Structural Confirmation :
How do reaction conditions (temperature, solvent) influence the yield and purity during synthesis?
Q. Basic
- Temperature : Reflux (~90°C) optimizes cyclization and minimizes side reactions (e.g., incomplete thiadiazole ring formation) .
- Solvent Choice : Polar aprotic solvents (e.g., dry acetone) enhance nucleophilic substitution efficiency, while pyridine facilitates amidation by scavenging HCl .
- Time : Extended reaction times (e.g., overnight stirring) improve amidation yields but require TLC monitoring to avoid decomposition .
What strategies are employed to analyze contradictory bioactivity data across different thiadiazole derivatives?
Q. Advanced
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups like –CF₃ vs. –Cl) on cytotoxicity .
- Assay Consistency : Standardize cell lines (e.g., MDA-MB-231 for breast cancer) and protocols (e.g., MTT assay incubation time) to reduce variability .
- Data Normalization : Use reference inhibitors (e.g., doxorubicin) to calibrate activity trends and validate statistical significance .
How is the molecular mechanism of anticancer activity elucidated for this compound?
Q. Advanced
- Target Identification : Molecular docking predicts interactions with kinases (e.g., CDK1, Src) using software like ArgusLab .
- Western Blotting : Quantifies protein expression changes (e.g., upregulation of pro-apoptotic Bax, downregulation of cyclin A2) .
- Flow Cytometry : Measures cell cycle arrest (e.g., G2/M phase blockade) and apoptosis via Annexin V/PI staining .
What are the recommended storage conditions to maintain compound stability?
Q. Basic
- Temperature : Store at –20°C in airtight containers to prevent thermal degradation .
- Humidity : Use desiccants to avoid hydrolysis of the amide bond .
- Solubility : Dissolve in DMSO for stock solutions (≤10 mM) and avoid repeated freeze-thaw cycles .
What in vitro models are appropriate for assessing cytotoxicity, and how are IC₅₀ values determined?
Q. Advanced
- Cell Lines : Use panels like NCI-60 (e.g., U87 glioblastoma, PC3 prostate cancer) for broad screening .
- Protocol :
- Data Analysis : Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) .
How is the thiadiazole ring formation optimized in the synthesis process?
Q. Basic
- Cyclization Agent : POCl₃ efficiently converts thiosemicarbazides to thiadiazoles under anhydrous conditions .
- pH Control : Adjust to pH 8–9 with ammonia post-reaction to precipitate pure product .
- Purification : Recrystallization from ethanol/DMSO mixtures removes unreacted precursors .
How do structural modifications (e.g., substituents on benzamide) affect biological activity?
Q. Advanced
- Electron-Withdrawing Groups : –CF₃ or –NO₂ enhances kinase inhibition by increasing electrophilicity .
- Substituent Position : Ortho-chloro (2-Cl) on benzamide improves cytotoxicity vs. para-substituted analogs .
- Heterocycle Fusion : Adding oxadiazole moieties (e.g., 1,3,4-oxadiazol-2-ylthio) boosts nematocidal activity .
What spectroscopic methods confirm the presence of functional groups in the compound?
Q. Basic
- ¹H NMR : Aromatic protons (δ 7.2–8.3 ppm), amide NH (δ ~10.5 ppm) .
- ¹³C NMR : Thiadiazole C–S (δ ~165 ppm), benzamide carbonyl (δ ~168 ppm) .
- IR : C–F stretches (1100–1200 cm⁻¹) in trifluoromethyl derivatives .
How are molecular docking studies conducted to predict target interactions?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
